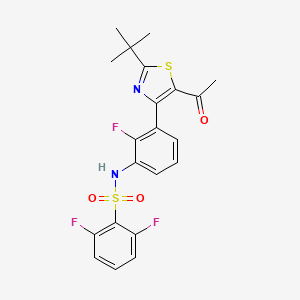
N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The next step involves the introduction of the acetyl and tert-butyl groups to the thiazole ring. This can be achieved through Friedel-Crafts acylation using acetyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The fluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction using chlorosulfonic acid followed by amination with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and benzenesulfonamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms and the benzenesulfonamide moiety differentiate it from other thiazole-containing compounds, potentially enhancing its stability and activity.
Properties
Molecular Formula |
C21H19F3N2O3S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[3-(5-acetyl-2-tert-butyl-1,3-thiazol-4-yl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C21H19F3N2O3S2/c1-11(27)18-17(25-20(30-18)21(2,3)4)12-7-5-10-15(16(12)24)26-31(28,29)19-13(22)8-6-9-14(19)23/h5-10,26H,1-4H3 |
InChI Key |
CRTLDGSUNSBJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)C(C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
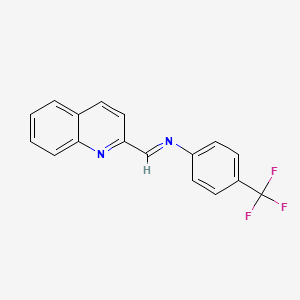
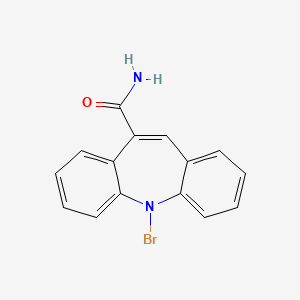
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)

![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
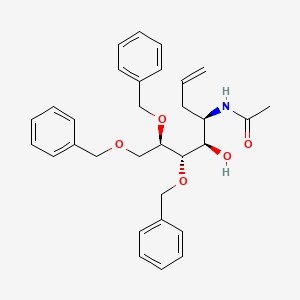
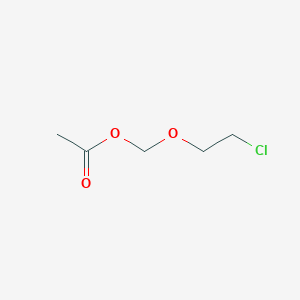
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
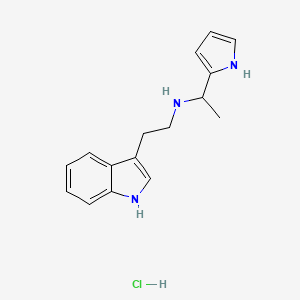
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

